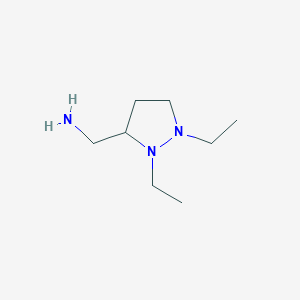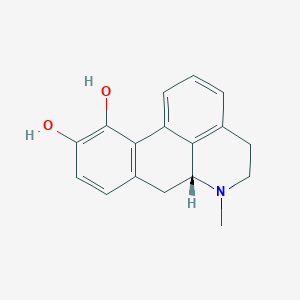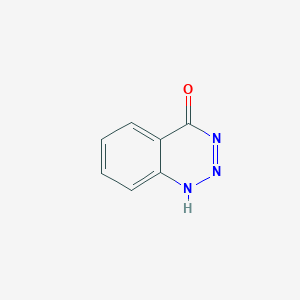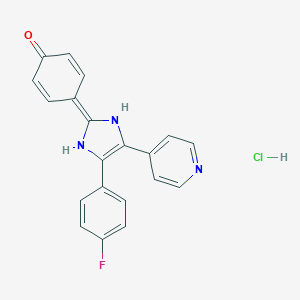
(1,2-Diethylpyrazolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diethylpyrazolidin-3-yl)methanamine, also known as DEPM, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a derivative of pyrazolidine, which is a cyclic organic compound that contains a five-membered ring with two nitrogen atoms. DEPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell proliferation and dopamine metabolism. (1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which may help alleviate the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
(1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and ribonucleotide reductase.
Vorteile Und Einschränkungen Für Laborexperimente
(1,2-Diethylpyrazolidin-3-yl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, (1,2-Diethylpyrazolidin-3-yl)methanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (1,2-Diethylpyrazolidin-3-yl)methanamine. One area of interest is the development of (1,2-Diethylpyrazolidin-3-yl)methanamine-based drugs for the treatment of cancer and Parkinson's disease. Another area of interest is the investigation of (1,2-Diethylpyrazolidin-3-yl)methanamine's potential use as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine and its potential side effects.
Synthesemethoden
(1,2-Diethylpyrazolidin-3-yl)methanamine can be synthesized using various methods, including the reaction of 1,2-diaminopropane with ethyl acrylate, followed by a catalytic hydrogenation step. Another method involves the reaction of 1,2-diaminopropane with ethyl acrylate in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to yield high purity (1,2-Diethylpyrazolidin-3-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
(1,2-Diethylpyrazolidin-3-yl)methanamine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
CAS-Nummer |
155429-85-9 |
|---|---|
Produktname |
(1,2-Diethylpyrazolidin-3-yl)methanamine |
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
(1,2-diethylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
BNSMOUZZWZVPJS-UHFFFAOYSA-N |
SMILES |
CCN1CCC(N1CC)CN |
Kanonische SMILES |
CCN1CCC(N1CC)CN |
Synonyme |
3-Pyrazolidinemethanamine, 1,2-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)




